HBX 19818
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of HBX 19818 in the p53 Stabilization Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its role in the stabilization of the tumor suppressor protein p53. This document provides a comprehensive overview of the signaling pathway, quantitative data on the compound's activity, and detailed methodologies for key experimental procedures.
Introduction to the p53-MDM2-USP7 Axis
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its levels are tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for ubiquitination and subsequent proteasomal degradation. The stability of MDM2 itself is regulated by the deubiquitinating enzyme USP7 (also known as Herpesvirus-associated ubiquitin-specific protease, HAUSP). USP7 removes ubiquitin chains from MDM2, thereby preventing its degradation and allowing it to continuously suppress p53 levels. In many cancers, this pathway is dysregulated, leading to excessive p53 degradation and tumor progression.
This compound is a small molecule inhibitor that specifically targets the catalytic activity of USP7. By inhibiting USP7, this compound disrupts the stabilization of MDM2, leading to its degradation. The subsequent decrease in MDM2 levels results in the accumulation and activation of p53, which can then initiate downstream anti-tumor effects, including cell cycle arrest and apoptosis.
Mechanism of Action of this compound
This compound acts as a specific and selective inhibitor of USP7.[1][2][3][4] It has been shown to covalently bind to the cysteine residue (Cys223) within the catalytic core of USP7, leading to its inactivation.[1] This inhibition of USP7's deubiquitinating activity sets off a cascade of events within the p53 pathway:
-
Increased MDM2 Ubiquitination: With USP7 inhibited, MDM2 is no longer efficiently deubiquitinated and undergoes auto-ubiquitination.
-
MDM2 Degradation: The polyubiquitinated MDM2 is recognized and degraded by the proteasome.
-
p53 Stabilization: The degradation of MDM2, the primary E3 ligase for p53, leads to a decrease in p53 ubiquitination. This results in the stabilization and accumulation of p53 protein within the cell.
-
p53 Activation and Downstream Effects: Stabilized p53 acts as a transcription factor, activating the expression of target genes such as p21, which leads to cell cycle arrest (primarily in the G1 phase), and pro-apoptotic proteins, inducing programmed cell death.[1]
While the primary mechanism of this compound is p53-dependent, some studies have indicated that it can also induce cell cycle arrest and apoptosis in a p53-independent manner, suggesting the involvement of other USP7 substrates.[1][5]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| USP7 | 28.1 µM | In vitro enzymatic assay | [1][2][3][4] |
| USP8 | > 200 µM | In vitro enzymatic assay | [1] |
| USP5 | > 200 µM | In vitro enzymatic assay | [1] |
| USP10 | > 200 µM | In vitro enzymatic assay | [1] |
| CYLD | > 200 µM | In vitro enzymatic assay | [1] |
| UCH-L1 | > 200 µM | In vitro enzymatic assay | [1] |
| UCH-L3 | > 200 µM | In vitro enzymatic assay | [1] |
| SENP1 | > 200 µM | In vitro enzymatic assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 Value | Effect | Reference |
| HCT116 (colon cancer) | Proliferation Assay | ~2 µM | Inhibition of cell proliferation | [1] |
| HCT116 (colon cancer) | Cell Cycle Analysis | Not specified | G1 phase arrest | [1] |
| HCT116 (colon cancer) | Apoptosis Assay | Not specified | Induction of apoptosis | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in p53 Stabilization
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the effects of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade from this compound administration to cellular outcomes.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro USP7 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP7.
-
Principle: A fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amido-4-methylcoumarin), is used. Cleavage of the AMC group by active USP7 results in a fluorescent signal. Inhibition of USP7 by this compound leads to a reduction in fluorescence.
-
Materials:
-
Recombinant human USP7 protein
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add a fixed concentration of USP7 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP) of USP7 and MDM2
This experiment demonstrates the interaction between USP7 and MDM2 in cells and how it might be affected by this compound.
-
Principle: An antibody specific to a "bait" protein (e.g., USP7) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., MDM2) interacts with the bait, it will also be pulled down and can be detected by Western blotting.
-
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-USP7, anti-MDM2, and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
Culture HCT116 cells and treat with this compound or DMSO for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-USP7 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against USP7 and MDM2.
-
In Vivo Ubiquitination Assay of MDM2
This assay assesses the ubiquitination status of MDM2 in cells following treatment with this compound.
-
Principle: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. MDM2 is then immunoprecipitated, and the level of ubiquitination is detected by Western blotting with an anti-ubiquitin antibody.
-
Materials:
-
HCT116 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer
-
Antibodies: anti-MDM2, anti-ubiquitin
-
Protein A/G magnetic beads
-
-
Procedure:
-
Treat HCT116 cells with this compound or DMSO.
-
Towards the end of the treatment period, add MG132 for a few hours to block proteasomal degradation.
-
Lyse the cells and perform immunoprecipitation of MDM2 as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting using both anti-MDM2 and anti-ubiquitin antibodies. An increase in the high molecular weight smear in the anti-ubiquitin blot indicates increased MDM2 ubiquitination.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
HCT116 cells
-
This compound
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the p53-MDM2-USP7 signaling axis. Its specific inhibition of USP7 provides a clear mechanism for the stabilization and activation of p53, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this critical cancer pathway. Further optimization of this compound and similar compounds holds promise for the development of novel cancer therapeutics.
References
HBX 19818: A Ubiquitin-Specific Protease 7 (USP7) Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins involved in crucial cellular processes. These processes include DNA damage repair, cell cycle progression, apoptosis, and immune response. Dysregulation of USP7 activity has been implicated in the pathogenesis of numerous human malignancies, making it an attractive therapeutic target for cancer drug development. HBX 19818 is a specific inhibitor of USP7 that has shown promise in preclinical studies as a potential anti-cancer agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the deubiquitinating activity of USP7. The primary mechanism involves the modulation of the p53-Mdm2 axis, a critical pathway in tumor suppression. Under normal physiological conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of Mdm2. This reduction in Mdm2 levels results in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1]
Furthermore, this compound has been shown to induce DNA damage in cancer cells, as evidenced by the increased levels of DNA damage markers such as γH2AX and the formation of 53BP1 foci.[1] This accumulation of DNA damage likely contributes to the cytotoxic effects of the compound.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various in vitro and cellular assays.
Table 1: In Vitro and Cellular Efficacy of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| USP7 IC50 | 28.1 µM | In vitro enzymatic assay | [2] |
| Cellular USP7 IC50 | ~6 µM | Human cancer cells | [2] |
| HCT116 Proliferation IC50 | ~2 µM | HCT116 colon cancer cells | [2] |
Table 2: Selectivity Profile of this compound
| Protease | IC50 (µM) | Reference |
| USP8 | > 200 | [2] |
| USP5 | > 200 | [2] |
| USP10 | > 200 | [2] |
| CYLD | > 200 | [2] |
| UCH-L1 | > 200 | [2] |
| UCH-L3 | > 200 | [2] |
| SENP1 (SUMO Protease) | > 200 | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MEC1 CLL murine xenograft | Chronic Lymphocytic Leukemia | Not specified | Reduction of tumor load | [1] |
Signaling Pathways and Experimental Workflows
USP7-p53-Mdm2 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-Mdm2 signaling pathway and the mechanism of action of this compound.
Caption: The USP7-p53-Mdm2 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow: In Vitro USP7 Inhibition Assay
This workflow outlines the key steps in determining the in vitro inhibitory activity of this compound against USP7.
Caption: Workflow for determining the in vitro IC50 of this compound against USP7.
Experimental Workflow: Cellular Proliferation Assay (BrdU Incorporation)
The following diagram details the workflow for assessing the anti-proliferative effects of this compound on cancer cells.
Caption: Workflow for assessing cell proliferation using the BrdU incorporation method.
Experimental Protocols
In Vitro USP7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of recombinant USP7 enzyme to each well of the microplate, except for the no-enzyme control wells.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves).
-
Normalize the reaction rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of USP7 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add the BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration and determine the IC50 value.
Immunofluorescence for 53BP1 Foci
Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat the cells grown on coverslips with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software.
Conclusion
This compound is a specific and potent inhibitor of USP7 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the destabilization of Mdm2 and subsequent activation of the p53 tumor suppressor pathway, provides a strong rationale for its development as a cancer therapeutic. The induction of DNA damage further contributes to its cytotoxic effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug developers interested in the further investigation and potential clinical application of this compound and other USP7 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy across a broader range of cancer models and to explore its potential in combination therapies.
References
Structural Basis of HBX 19818 Interaction with USP7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interaction between the small molecule inhibitor HBX 19818 and the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). USP7 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field.
Core Interaction Data
The interaction between this compound and USP7 has been characterized by several key quantitative metrics that define its potency and selectivity.
| Metric | Value | Target | Cell Line/System | Notes |
| IC₅₀ | 28.1 μM | USP7 (in vitro) | Biochemical Assay | Half-maximal inhibitory concentration in a purified enzyme assay.[4] |
| IC₅₀ | ~6 μM | USP7 (in cells) | Human Cancer Cells | Effective concentration for 50% inhibition within a cellular context.[4] |
| IC₅₀ | > 200 μM | USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1 | Other Proteases | Demonstrates high selectivity for USP7 over other deubiquitinating enzymes and a SUMO protease.[4] |
| IC₅₀ | ~2 μM | Cell Proliferation | HCT116 Cells | Concentration required to inhibit the proliferation of the HCT116 cancer cell line by 50%.[4] |
Structural Basis and Mechanism of Action
USP7 is a cysteine peptidase that removes ubiquitin from substrate proteins, thereby regulating their stability and function.[5][6] The enzyme's multi-domain architecture includes a catalytic domain which is the primary target for many inhibitors.[7]
This compound is a specific, covalent inhibitor of USP7.[6] Its mechanism of action involves the specific and covalent targeting of the catalytic cysteine residue, C223, located within the active site of the USP7 enzyme.[6] This covalent modification irreversibly inactivates the enzyme, preventing it from deubiquitinating its substrates. While some inhibitors target USP7 through allosteric mechanisms by binding to pockets away from the active site, this compound's action is directly aimed at the catalytic machinery.[3][6][8]
Key Signaling Pathways Modulated by this compound
USP7 is a central node in several critical cellular signaling pathways, including DNA damage response, cell cycle regulation, and immune response.[1][2][5] Its most well-characterized role is in the p53-MDM2 pathway, a cornerstone of tumor suppression.
The p53-MDM2 Pathway:
MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[9] USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[9][10] By inhibiting USP7, this compound disrupts the stabilization of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2, which in turn allows for the accumulation and activation of p53.[9][10] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][11][12]
Caption: The USP7-p53-MDM2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Characterizing the interaction between this compound and USP7 involves a combination of in vitro biochemical assays and cell-based experiments.
General Experimental Workflow:
The process of identifying and characterizing a protein-inhibitor interaction typically follows a structured workflow, from initial screening to in-depth cellular analysis.
Caption: General workflow for the identification and characterization of a protein inhibitor.
In Vitro USP7 Deubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified USP7.
Materials:
-
Recombinant human USP7 enzyme.
-
Fluorogenic substrate: Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
-
This compound compound.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
384-well black microtiter plates.
-
Fluorescence plate reader.
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add a fixed concentration of recombinant USP7 (e.g., 500 pM) to each well of the microtiter plate containing the different concentrations of this compound or DMSO (vehicle control).[11]
-
Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.[11]
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well (e.g., to a final concentration of 0.15-0.8 µM).[11]
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader. The fluorescence is proportional to the amount of AMC released by USP7 activity.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Western Blot Analysis
Objective: To assess the effect of this compound on the stability of endogenous USP7 substrates like MDM2 and p53 in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116).
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-Ubiquitin, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30, 50 µM) for a specified duration (e.g., 4, 8, or 24 hours).[4]
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system. Analyze the changes in the levels of MDM2 and p53 relative to the loading control. An increase in p53 and a decrease or shift in MDM2 bands (indicating polyubiquitination) are expected.[4]
Cell Proliferation Assay
Objective: To measure the effect of this compound on the growth of cancer cells.
Materials:
-
HCT116 cells.
-
This compound compound.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Microplate reader.
Protocol:
-
Seed HCT116 cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability percentage against the logarithm of the this compound concentration to determine the IC₅₀ for cell proliferation.[4]
Biophysical Interaction Analysis (General Methods)
Objective: To directly measure the binding affinity and kinetics between this compound and USP7. While specific data for this compound using these methods were not in the provided results, these are standard industry protocols.
-
Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding events.[13][14]
-
Immobilize recombinant USP7 onto a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding.
-
Analyze the resulting sensorgrams to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the dissociation constant (Kᴅ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of an inhibitor on the protein.[15]
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled USP7.
-
Titrate in unlabeled this compound and record spectra at different inhibitor concentrations.
-
Monitor chemical shift perturbations (CSPs) of specific amino acid residues in the protein. Residues with significant CSPs are likely at or near the inhibitor's binding site.[15]
-
Conclusion
This compound is a potent and selective covalent inhibitor of USP7 that functions by directly targeting the catalytic cysteine C223. Its inhibitory action has profound effects on cellular signaling, most notably leading to the stabilization and activation of the p53 tumor suppressor through the destabilization of MDM2. The experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and the development of next-generation USP7 inhibitors for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of HBX 19818 in Cancer Cell Lines
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of HBX 19818, a small molecule inhibitor, in the context of cancer cell biology. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and furnishes detailed experimental protocols for researchers seeking to investigate this compound or similar therapeutic agents.
Introduction: Targeting the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for protein degradation, maintaining protein quality control and homeostasis.[1] Dysregulation of the UPS is a hallmark of many diseases, including cancer, making its components attractive targets for therapeutic intervention.[1][2] Deubiquitinating enzymes (DUBs) are key regulators within this system, as they reverse the ubiquitination process, thereby rescuing proteins from degradation.[1][3]
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a DUB that has garnered significant interest as a cancer target. USP7 is overexpressed in numerous cancers, where it contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[3][4] this compound is a specific small molecule inhibitor developed to target the deubiquitinating activity of USP7.[5] This guide focuses on the validation of USP7 as the primary target of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound functions by specifically binding to and inhibiting the catalytic activity of USP7.[1][6] The primary mechanism involves the stabilization of key tumor suppressor proteins, most notably p53, through the destabilization of its negative regulator, MDM2.
Under normal conditions, USP7 deubiquitinates and stabilizes the E3 ubiquitin ligase MDM2.[7][8] MDM2, in turn, ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation.[7][8] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[5] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[1][8] Stabilized p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This p53-dependent mechanism is a cornerstone of the anti-cancer activity of USP7 inhibitors.[1][2][8]
References
- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of HBX 19818: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7). The document details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.
Core Concepts: Mechanism of Action
This compound functions as a selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of protein stability.[1][2][3] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53.[1][4][5][6] Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the anti-cancer effects of this compound.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| USP7 | Enzymatic Assay | 28.1 µM | In vitro | [2] |
| USP7 | Cellular Assay | ~6 µM | Human cancer cells | [2] |
| Cell Proliferation | Proliferation Assay | ~2 µM | HCT116 (colon cancer) | [2] |
| USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1 | Enzymatic Assay | > 200 µM | In vitro | [2] |
Table 2: Cellular Effects of this compound in Chronic Lymphocytic Leukemia (CLL)
| Parameter | Cell Type | Treatment | Fold Increase vs. DMSO | Reference |
| DNA Damage (Comet Assay) | Primary CLL cells | 8 µM this compound for 6 hours | 3.92-fold | [7] |
| DNA Damage (Comet Assay) | Healthy donor lymphocytes | 8 µM this compound for 6 hours | 2.42-fold | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.
Western Blot Analysis for Protein Expression
This protocol outlines the steps to analyze the levels of key proteins in the USP7 signaling pathway following this compound treatment.
-
Cell Lysis: HCT116 cells are treated with this compound or DMSO for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a method to quantify apoptosis induced by this compound.
-
Cell Treatment: Cells are treated with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.
Visualizations
The following diagrams illustrate key concepts related to the study of this compound.
Caption: The inhibitory action of this compound on the USP7-MDM2-p53 signaling pathway.
Caption: A generalized workflow for in vitro evaluation of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HBX 19818 in Cell Culture Experiments
Topic: Utilizing HBX 19818 in Cell Culture to Investigate the Ubiquitin-Proteasome System and Endoplasmic Reticulum Stress Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including DNA damage repair, immune response, and cell cycle control. A key substrate of USP7 is the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2 and other substrates, leading to their degradation and the subsequent stabilization and activation of p53.[4][5][6] This activation of p53 can trigger apoptosis in cancer cells, making USP7 an attractive target for anti-cancer drug development.[4][5]
While not a direct inhibitor of the Endoplasmic Reticulum (ER) chaperone BiP/GRP78, the inhibition of USP7 by this compound can lead to an accumulation of polyubiquitinated proteins, which can contribute to ER stress and the activation of the Unfolded Protein Response (UPR).[4][7] The UPR is a cellular stress response pathway that is activated to restore protein homeostasis (proteostasis) in the ER.[8][9][10] This response is mediated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6.[9][11][12] Under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway.[8][13][14] Therefore, this compound serves as a valuable tool to investigate the interplay between the ubiquitin-proteasome system and the ER stress response in cancer cells.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, the UPR pathway, and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (USP7 inhibition) | 28.1 µM | In vitro enzymatic assay | [1][2] |
| IC50 (USP7 inhibition in cells) | ~6 µM | Human cancer cells | [1] |
| IC50 (Cell Proliferation) | ~2 µM | HCT116 | [1] |
Table 2: Specificity of this compound
| Enzyme | IC50 (µM) | Reference |
| USP8 | > 200 | [1] |
| USP5 | > 200 | [1] |
| USP10 | > 200 | [1] |
| CYLD | > 200 | [1] |
| UCH-L1 | > 200 | [1] |
| UCH-L3 | > 200 | [1] |
| SENP1 | > 200 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of UPR Markers
This protocol is to assess the activation of the UPR pathway by analyzing the expression of key UPR proteins.
Materials:
-
Cells treated with this compound as described in Protocol 1 (using larger culture dishes, e.g., 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
BiP/GRP78
-
Phospho-PERK (p-PERK)
-
PERK
-
Phospho-eIF2α (p-eIF2α)
-
eIF2α
-
ATF4
-
CHOP
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.[16]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Mandatory Visualization
Caption: Mechanism of this compound action on the USP7-p53 pathway.
Caption: Experimental workflow for evaluating this compound effects.
Caption: Overview of the Unfolded Protein Response (UPR) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|cas 1426944-49-1|DC Chemicals [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP14 induces ER stress–mediated autophagy without apoptosis in lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heat shock preconditioning protects against ER stress-induced apoptosis through the regulation of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Application Note: Identification of USP7 Substrates Modulated by HBX 19818 using Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis[1]. By removing ubiquitin chains from its substrates, USP7 typically rescues them from proteasomal degradation[1]. Its deregulation is implicated in the progression of various cancers, making it an attractive therapeutic target[1]. Notable substrates of USP7 include the tumor suppressor p53 and its primary E3 ligase, Mdm2, creating a complex regulatory balance[1][2].
HBX 19818 is a specific, small-molecule inhibitor that covalently targets the catalytic cysteine residue (Cys223) of USP7, thereby blocking its deubiquitinating activity[3][4]. This inhibition leads to the accumulation of ubiquitinated USP7 substrates, subsequently altering their stability and downstream signaling pathways[5]. This application note provides detailed protocols for utilizing this compound to treat cells, followed by immunoprecipitation (IP) and co-immunoprecipitation (co-IP) to isolate and identify USP7 substrates whose ubiquitination status is altered. These methods are foundational for validating known substrate interactions and discovering novel targets of USP7.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the canonical USP7 signaling pathway and the general experimental workflow for identifying substrates affected by this compound treatment.
Caption: USP7 inhibition by this compound prevents deubiquitination of Mdm2 and p53.
Caption: Workflow from cell treatment to analysis of USP7 substrate ubiquitination.
Data Presentation
Quantitative data should be organized for clear interpretation. Below are tables summarizing inhibitor characteristics and known substrates.
Table 1: Characteristics of USP7 Inhibitor this compound
| Property | Value | Reference |
|---|---|---|
| Target | Ubiquitin-Specific Protease 7 (USP7/HAUSP) | [5] |
| Mechanism | Covalent inhibitor of Cys223 in the catalytic domain | [3][4] |
| IC₅₀ (in vitro) | 28.1 µM | [5] |
| IC₅₀ (in cells) | ~6 µM (in human cancer cells) | [5] |
| Effects | Inhibits deubiquitination of USP7 substrates (e.g., p53, Mdm2) | [5] |
| Cellular Outcomes | Induces apoptosis, cell cycle arrest, and DNA damage accumulation |[6][7] |
Table 2: Examples of Validated USP7 Substrates for Investigation
| Substrate Protein | Function | Potential Effect of this compound Treatment |
|---|---|---|
| p53 | Tumor suppressor | Stabilization and activation[2][8] |
| Mdm2 | E3 Ubiquitin Ligase for p53 | Increased ubiquitination and degradation[2][5] |
| EZH2 | Histone methyltransferase | Decreased stability[9] |
| RING1B | Polycomb complex component | Decreased stability[1] |
| FOXO1 | Transcription factor | Enhanced activity[6] |
| MGMT | DNA repair protein | Decreased stability[8] |
| YAP | Hippo pathway coactivator | Decreased stability[10] |
Experimental Protocols
These protocols provide a framework for investigating USP7 substrates. Optimization may be required depending on the cell line and specific antibodies used.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HCT116, HEK293T, A549) in 10 cm or 15 cm dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment:
-
Harvesting: After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to lysis.
Protocol 2: Cell Lysis for Immunoprecipitation
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but for preserving protein complexes, a less stringent buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) is preferable.
-
Supplementation: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. To preserve ubiquitination, add 10 mM N-ethylmaleimide (NEM).
-
Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
Protocol 3: Immunoprecipitation (Co-IP) of a USP7 Substrate
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them, keeping the supernatant.
-
Antibody Incubation: Add 2-5 µg of the primary antibody (e.g., anti-p53, anti-Mdm2, or anti-USP7) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add 25-30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.[12]
-
Washing:
-
Pellet the beads using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a specified wash buffer). This step is critical for removing non-specifically bound proteins.
-
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. Pellet the beads, and collect the supernatant containing the eluted proteins.
Protocol 4: Western Blot Analysis
-
Gel Electrophoresis: Load the eluted samples, along with a portion of the input lysate (20-30 µg), onto an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ubiquitin, anti-p53, anti-USP7) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
Expected Outcome: Upon treatment with this compound, immunoprecipitation of a known USP7 substrate (e.g., p53) followed by Western blotting with an anti-ubiquitin antibody should reveal an increase in high-molecular-weight ubiquitin smears compared to the DMSO control, indicating hyperubiquitination.
Protocol 5: Sample Preparation for Mass Spectrometry (IP-MS)
For a global, unbiased discovery of substrates, the eluate from the IP can be analyzed by mass spectrometry.
-
On-Bead Digestion: After the wash steps in Protocol 3, resuspend the beads in a digestion buffer (e.g., containing trypsin) and incubate overnight at 37°C.[14] This digests the proteins while they are still bound to the beads.
-
Peptide Collection: Collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt and concentrate the peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins and quantify changes in their abundance (or ubiquitination levels via di-glycine remnant profiling) between the this compound-treated and control samples.
Table 3: Example Data Table for Quantitative Ubiquitome Analysis (IP-MS)
| Identified Protein | Gene Name | Fold Change (this compound / DMSO) | p-value | Function |
|---|---|---|---|---|
| p53 | TP53 | 5.2 | <0.01 | Tumor Suppressor |
| Mdm2 | MDM2 | 4.8 | <0.01 | E3 Ligase |
| Protein X | GENEX | 3.5 | <0.05 | Novel Candidate |
| Protein Y | GENEY | 0.9 | >0.05 | Unchanged |
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USP7 stabilizes EZH2 and enhances cancer malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Usp7 regulates Hippo pathway through deubiquitinating the transcriptional coactivator Yorkie - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Proliferation Assay Using HBX 19818
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBX 19818 is a specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] Deubiquitinating enzymes (DUBs) like USP7 play a critical role in regulating protein stability and function by removing ubiquitin tags from substrate proteins.[5][6] Aberrant USP7 activity has been linked to the progression of various cancers, making it a promising target for anticancer therapies.[5][7][8] These application notes provide detailed protocols and supporting data for utilizing this compound in cell proliferation assays.
Mechanism of Action
This compound covalently targets the catalytic cysteine residue (C223) of USP7, thereby inhibiting its deubiquitinating activity.[9] One of the most well-characterized functions of USP7 is the regulation of the p53 tumor suppressor pathway.[6][9] Under normal conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10] By inhibiting USP7, this compound leads to the destabilization of Mdm2, resulting in the accumulation and activation of p53.[5][11] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][11]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Cell Line | Reference |
| USP7 | Enzymatic Assay | 28.1 µM | - | [1][2][3][4] |
| USP7 | In-cell Assay | ~6 µM | Human cancer cells | [1] |
| Cell Proliferation | BrdU Assay | ~2 µM | HCT116 | [1] |
Table 2: Specificity of this compound
| Target | IC50 Value | Reference |
| USP8 | > 200 µM | [1] |
| USP5 | > 200 µM | [1] |
| USP10 | > 200 µM | [1] |
| CYLD | > 200 µM | [1] |
| UCH-L1 | > 200 µM | [1] |
| UCH-L3 | > 200 µM | [1] |
| SENP1 | > 200 µM | [1] |
Visualized Signaling Pathway
Caption: Mechanism of this compound action on the USP7-p53 signaling pathway.
Experimental Protocols
Cell Proliferation Assay Using Bromodeoxyuridine (BrdU) Incorporation
This protocol is designed to assess the effect of this compound on the proliferation of HCT116 cells.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)[1]
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
BrdU Labeling Reagent (10 µM)[1]
-
Fixation/Denaturation solution (e.g., 2N HCl)[1]
-
Anti-BrdU antibody (FITC conjugated)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling:
-
Add 10 µL of 10 µM BrdU labeling reagent to each well and incubate for 30 minutes.[1]
-
-
Cell Harvesting and Fixation:
-
DNA Denaturation and Staining:
-
Centrifuge the fixed cells and remove the supernatant.
-
Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.[1]
-
Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
Wash the cells with PBS containing 0.5% Tween 20.
-
Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a PI staining solution for total DNA content analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of BrdU-positive cells to determine the proportion of proliferating cells.[1]
-
Visualized Experimental Workflow
Caption: Experimental workflow for the BrdU cell proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. mybiosource.com [mybiosource.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. USP7 stabilizes EZH2 and enhances cancer malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
Application Notes and Protocols for HBX 19818 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBX 19818 is a specific and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-mediated apoptosis pathway.[1][2][3] By inhibiting USP7, this compound leads to the stabilization of key tumor suppressor proteins, such as p53, making it a valuable tool for cancer research and drug development.[1][4] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈ClN₃O | [5][6][7] |
| Molecular Weight | 421.96 g/mol | [5][7] |
| CAS Number | 1426944-49-1 | [5][6] |
| Purity | >98% | [7][8] |
| Appearance | Light yellow to yellow solid | [6] |
| IC₅₀ | 28.1 μM for USP7 | [2][5][7] |
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 47.40 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5][6] Sonication may be required to aid dissolution.[6] |
| Ethanol | 5 mg/mL | |
| Water | 5 mg/mL | |
| 1M HCl | 100 mg/mL (236.99 mM) | Requires sonication and pH adjustment to 1 with HCl.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[8]
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Mass of this compound (mg) / 421.96 ( g/mol ) = Moles of this compound
-
Moles of this compound / 0.010 (mol/L) = Required volume of DMSO (L)
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][5][6]
-
Storage: Store the aliquoted stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2][6]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer and mix immediately. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent toxicity to cells.
-
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides an example of how to formulate this compound for in vivo administration, based on established methods.[2][6]
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
This protocol yields a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][6]
-
Step 1: In a sterile tube, add 100 µL of a 20 mg/mL this compound DMSO stock solution.
-
Step 2: Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Step 4: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This will result in a 2 mg/mL working solution of this compound.[2]
-
Use: It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of USP7. This leads to the accumulation of polyubiquitinated p53, preventing its degradation by the proteasome and thereby stabilizing its levels. Increased p53 activity can then trigger downstream cellular responses, including apoptosis.
Caption: Mechanism of action of this compound.
The following diagram illustrates the general workflow for preparing an this compound stock solution for experimental use.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labshake.com [labshake.com]
- 8. This compound|1426944-49-1|COA [dcchemicals.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to HBX 19818 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
HBX 19818 is a specific, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.[1][2] USP7's substrates include key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator, MDM2.[3][4] By inhibiting USP7, this compound can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.[1][5]
Flow cytometry is a powerful and versatile technique for single-cell analysis, enabling the high-throughput quantification of cellular characteristics.[6] It is an indispensable tool for evaluating the effects of therapeutic compounds like this compound. This application note provides detailed protocols for using flow cytometry to analyze two key cellular responses to this compound treatment: apoptosis and cell cycle progression.
Mechanism of Action of this compound
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][7] This action keeps p53 levels low. This compound covalently binds to the catalytic cysteine residue (C223) of USP7, inhibiting its deubiquitinase activity.[7] This inhibition leads to the destabilization and degradation of MDM2. Consequently, p53 is no longer targeted for degradation, leading to its accumulation and stabilization.[1][5] Elevated p53 levels then transcriptionally activate target genes that induce apoptosis and cell cycle arrest.[7]
References
- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBX 19818 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cancer research. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-cancer properties.
Introduction
This compound is a small molecule inhibitor that specifically targets the deubiquitinating enzyme USP7.[1] USP7 plays a crucial role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage response, and oncogenesis.[2][3] Its inhibition by this compound leads to the destabilization of key oncoproteins and the stabilization of tumor suppressors, primarily p53, thereby inducing apoptosis in cancer cells.[3] These characteristics make this compound a valuable tool for investigating the therapeutic potential of USP7 inhibition in various cancer types.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound in specific cancer models.
Table 1: In Vitro Activity of this compound
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Colon Cancer | HCT116 | IC50 (Proliferation) | ~2 µM | [1] |
| General | Human Cancer Cells | IC50 (USP7 Inhibition) | ~6 µM | [1] |
| Multiple Myeloma | MM.1S | IC50 | Not explicitly stated for this compound, but other USP7 inhibitors show efficacy. | [4] |
| Breast Cancer | Luminal and Triple-Negative | Effect | Decreased cellular survival and radiosensitization. | [2] |
| Prostate Cancer | - | Effect | High USP7 levels associated with tumor progression. | [2][3] |
Table 2: In Vivo Activity of this compound
| Cancer Type | Model | Treatment | Outcome | Reference |
| Chronic Lymphocytic Leukemia | MEC1 murine xenograft | Therapeutic doses of this compound | Reduction of tumor load. | [2] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | 8 µM this compound for 6 hours | 3.92-fold increase in DNA damage. | [2] |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways.
p53-MDM2 Pathway:
The primary mechanism of action of this compound is the inhibition of USP7, which is a key regulator of the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the ubiquitination and subsequent degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Wnt/β-catenin Pathway:
The role of USP7 in the Wnt/β-catenin pathway is complex and appears to be context-dependent.
-
Negative Regulation: Some studies suggest that USP7 negatively regulates Wnt/β-catenin signaling. In this model, USP7 deubiquitinates and stabilizes Axin, a key component of the β-catenin destruction complex. Inhibition of USP7 would therefore lead to Axin degradation and subsequent activation of Wnt signaling.
-
Positive Regulation: Conversely, other research, particularly in colorectal cancer, indicates that USP7 can deubiquitinate and stabilize β-catenin itself. In this context, USP7 inhibition would lead to β-catenin degradation and suppression of the Wnt pathway.
Further research is needed to fully elucidate the role of the USP7-Wnt/β-catenin axis in different cancer types.
Caption: USP7's role in Wnt signaling is context-dependent.
DNA Damage Response:
This compound has been shown to induce DNA damage, particularly in Chronic Lymphocytic Leukemia (CLL) cells. This is evidenced by increased levels of DNA damage markers such as γH2AX and 53BP1. The accumulation of DNA damage contributes to the cytotoxic effects of this compound.
Caption: this compound induces DNA damage, leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (BrdU Incorporation)
This protocol measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 mM)
-
Fixation/denaturation solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with the fixation/denaturation solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for BrdU cell proliferation assay.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
3. Western Blotting for p53 and MDM2
This technique is used to detect changes in the protein levels of p53 and MDM2 following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
4. Comet Assay for DNA Damage
This single-cell gel electrophoresis assay is used to detect DNA strand breaks.
-
Materials:
-
Cancer cell lines
-
This compound
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound.
-
Embed the cells in low-melting-point agarose and layer them onto a microscope slide.
-
Lyse the cells with the provided lysis solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis in alkaline or neutral buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail intensity, etc.).
-
5. Immunofluorescence for γH2AX and 53BP1 Foci
This imaging technique is used to visualize and quantify DNA double-strand breaks.
-
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Wash three times with PBST.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of HBX 19818
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), with an IC50 of 28.1 μM.[1] Its mechanism of action involves binding to USP7 and attenuating its deubiquitinating activity, which leads to the accumulation of ubiquitinated substrates.[1] A primary consequence of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This results in the stabilization and activation of p53 in cells.[2][3][4]
Q2: What is the known selectivity profile of this compound against other deubiquitinating enzymes (DUBs)?
This compound has demonstrated high selectivity for USP7 over other DUBs. In biochemical assays, it showed no significant inhibitory effects on USP8, USP5, CYLD, UCH-L1, and UCH-L3 at concentrations greater than 200 μM.[1] However, some studies have reported that this compound may also inhibit USP10, another deubiquitinase, although this appears to occur at higher concentrations than those required for USP7 inhibition.[5]
Q3: Does this compound have any known off-target effects on other protein families, such as kinases?
Currently, there is no publicly available comprehensive off-target screening data for this compound, such as a kinome scan. While existing data points to high selectivity among the DUBs tested, its effects on other protein families like kinases have not been thoroughly documented in the available literature. Researchers should exercise caution and consider performing their own off-target profiling, especially when interpreting cellular phenotypes that may not be fully explained by USP7 inhibition.
Q4: Is the DNA damage observed with this compound treatment an on-target or off-target effect?
This compound treatment has been shown to induce DNA damage in both cancer cells and healthy donor lymphocytes.[6] This is evidenced by an increase in DNA tail moments in Comet assays and the formation of γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks.[6] While the exact mechanism is still under investigation, it is plausible that this is a consequence of its on-target activity. USP7 is known to play a role in the DNA damage response (DDR) by deubiquitinating and stabilizing key DDR proteins. Therefore, inhibition of USP7 could impair DNA repair processes, leading to an accumulation of DNA damage. However, a direct off-target effect on other proteins involved in DNA metabolism cannot be entirely ruled out without further comprehensive screening.
Q5: Has this compound been evaluated in clinical trials?
As of the current available information, there is no evidence to suggest that this compound has entered clinical trials. The development of USP7 inhibitors for clinical use is an active area of research, but to date, none have received regulatory approval.[3]
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed after this compound treatment.
-
Confirm On-Target Engagement: Before attributing a phenotype to off-target effects, it is crucial to confirm that this compound is inhibiting USP7 in your experimental system. This can be done by assessing the levels of known USP7 substrates, such as MDM2 (which should decrease) and p53 (which should increase in p53 wild-type cells).
-
Consider USP10 Inhibition: As this compound can also inhibit USP10 at higher concentrations, consider if the observed phenotype could be related to the inhibition of this DUB.[5] Review the literature for known functions of USP10 in your cellular context.
-
Perform Rescue Experiments: To confirm that the phenotype is due to USP7 inhibition, consider performing rescue experiments. This could involve overexpressing a catalytically active form of USP7 to see if it can reverse the observed effect of this compound.
-
Investigate Downstream of DNA Damage: The induction of DNA damage is a known consequence of this compound treatment.[6] The unexpected phenotype could be a downstream cellular response to this damage. Assess markers of cell cycle arrest, apoptosis, or senescence.
Issue: High levels of toxicity observed in normal (non-cancerous) cells.
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine the therapeutic window of this compound in your specific cell types. It is known that this compound can induce DNA damage in healthy lymphocytes, suggesting a potential for toxicity in normal tissues.[6]
-
Assess DNA Damage: Quantify the extent of DNA damage (e.g., using the Comet assay or γH2AX staining) in your normal cells compared to cancer cells at various concentrations of this compound. This will help to understand if the toxicity correlates with the level of DNA damage.
-
Evaluate p53 Status: In p53 wild-type normal cells, the activation of p53 by this compound could lead to cell cycle arrest or apoptosis, contributing to toxicity. Assess the activation of the p53 pathway in your normal cells.
Data Presentation
Table 1: Selectivity Profile of this compound Against a Panel of Deubiquitinating Enzymes (DUBs)
| Enzyme | IC50 (μM) | Reference |
| USP7 | 28.1 | [1] |
| USP8 | > 200 | [1] |
| USP5 | > 200 | [1] |
| USP10 | Potentially Inhibited at higher concentrations | [5] |
| CYLD | > 200 | [1] |
| UCH-L1 | > 200 | [1] |
| UCH-L3 | > 200 | [1] |
| SENP1 (SUMO protease) | > 200 | [1] |
Table 2: Quantitative Data on this compound-Induced DNA Damage
| Cell Type | Treatment | Fold Increase in DNA Damage (Comet Assay Tail Moment) | Reference |
| Primary CLL Cells | 8 µM this compound for 6 hours | 3.92-fold | [6] |
| Healthy Donor Lymphocytes | 8 µM this compound for 6 hours | 2.42-fold | [6] |
Experimental Protocols
Protocol 1: Assessment of DNA Damage using the Alkaline Comet Assay
This protocol is adapted for the evaluation of DNA single-strand breaks induced by this compound.
Materials:
-
CometSlides™ or equivalent
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Gold or other DNA stain
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the specified duration.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of molten LMAgarose (at 37°C) and immediately pipette onto a CometSlide™. Gently spread the mixture over the sample area.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding and Electrophoresis Solution. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.
-
Staining: Stain the slides with SYBR® Gold for 5 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment using appropriate software.
Protocol 2: Immunofluorescence Staining for γH2AX and 53BP1 Foci
This protocol allows for the visualization of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: Rabbit anti-γH2AX (phospho S139) and Mouse anti-53BP1
-
Secondary antibodies: Alexa Fluor® 488 anti-rabbit and Alexa Fluor® 594 anti-mouse
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound and a vehicle control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the foci using a fluorescence or confocal microscope. The number of foci per nucleus can be quantified using image analysis software.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HBX 19818 stability in different solvents and temperatures
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of experimental compounds is paramount to obtaining reliable and reproducible results. This technical support center provides detailed information on the stability of the USP7 inhibitor HBX 19818 in various solvents and at different temperatures, along with troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Stability of this compound: A Summary
The stability of this compound is dependent on its physical state (powder vs. solution), the solvent used for reconstitution, and the storage temperature. Adherence to recommended storage conditions is critical to prevent degradation and ensure experimental consistency.
Storage Recommendations for this compound
| Physical State | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 1-2 years | [1][2] |
| -20°C | 1 month - 1 year | [1][2][3] |
Solubility of this compound
Proper dissolution is the first step in ensuring the stability of this compound in solution. Using fresh, high-quality solvents is recommended.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 5 mg/mL (11.84 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [2] |
| Water | 5 mg/mL | [2] | |
| Ethanol | 5 mg/mL | [2] | |
| 1M HCl | 100 mg/mL (236.99 mM) | Requires sonication and pH adjustment to 1. | [1] |
Experimental Protocols
Detailed methodologies for preparing solutions of this compound are crucial for its effective use in experiments.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least 1 hour before opening.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.22 mg of this compound (Molecular Weight: 421.96 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
For animal studies, a clear solution can be prepared using a co-solvent system.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Co-Solvent Addition (Example 1):
-
Take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL. This results in a final concentration of 2 mg/mL.[1]
-
-
Co-Solvent Addition (Example 2):
-
Take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 900 µL of Corn Oil and mix thoroughly. This also results in a final concentration of 2 mg/mL.[1]
-
-
Usage: It is recommended to prepare these in vivo formulations fresh on the day of use.[1][4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[2] Always use fresh, anhydrous DMSO from a tightly sealed container.
-
Sonication/Heating: Gently sonicate or warm the solution to aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Check Concentration: Ensure you are not exceeding the recommended solubility limit of ≥ 5 mg/mL for DMSO.[2]
Q2: I observe precipitation in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation upon freezing is a common issue. To resolve this:
-
Warm the vial to room temperature.
-
Vortex or sonicate the solution to redissolve the precipitate completely before use.
-
To prevent this in the future, consider storing your stock solution at -80°C, which is recommended for long-term stability in solvent.[1][2] Also, ensure the stock solution is aliquoted to minimize freeze-thaw cycles.[1][2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] Each cycle increases the risk of compound degradation and the introduction of moisture, which can affect solubility and stability. Ideally, an aliquot should be thawed only once for use.
Q4: Can I store my in vivo formulation for future use?
A4: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use to ensure maximum potency and avoid potential issues with stability and sterility.[1][4]
Q5: What is the recommended procedure for long-term storage of this compound?
A5: For long-term storage, this compound should be stored as a powder at -20°C, where it is stable for up to 3 years.[1] If a stock solution in a solvent like DMSO is prepared, it should be stored in aliquots at -80°C for up to 2 years.[1]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of a research compound like this compound. This process is crucial for establishing optimal storage and handling conditions.
Caption: A generalized workflow for determining the stability of a research compound.
References
troubleshooting inconsistent results with HBX 19818
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7). Inconsistent experimental results can be a significant challenge; this resource aims to provide clear solutions and detailed protocols to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of ubiquitin-specific protease 7 (USP7). Its mechanism of action involves binding to USP7 and attenuating its deubiquitinating activity. This leads to the accumulation of polyubiquitinated proteins, including p53, which can trigger p53-mediated apoptosis in cancer cells.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates good selectivity for USP7. In studies, it has shown minimal to no inhibitory effects on other deubiquitinating enzymes (DUBs) such as USP5, USP8, USP10, CYLD, UCH-L1, and UCH-L3, or the SUMO protease SENP1, with IC50 values for these enzymes being significantly higher than for USP7.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been used in in vivo xenograft models.[3] For in vivo administration, it is crucial to use a suitable vehicle for solubilization and to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (Variable IC50 values)
Possible Cause 1.1: Solubility Issues Poor solubility of this compound in aqueous media can lead to lower effective concentrations and thus, inconsistent results.
-
Solution:
-
Ensure complete solubilization of the compound. For in vitro assays, prepare a high-concentration stock solution in an appropriate solvent like DMSO. Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
-
For cell-based assays, when diluting the DMSO stock into aqueous culture media, ensure rapid and thorough mixing to avoid precipitation.
-
If precipitation is observed upon dilution, sonication may be used to aid dissolution.[1]
-
Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Possible Cause 1.2: Compound Degradation this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly.
-
Solution:
Possible Cause 1.3: Cell Line-Specific Differences The potency of this compound can vary significantly between different cell lines due to varying levels of USP7 expression and dependence, as well as differences in cell permeability.
-
Solution:
-
Characterize the USP7 expression levels in your cell line of interest.
-
Perform dose-response curves for each new cell line to determine the optimal concentration range.
-
Issue 2: Off-Target Effects or Cellular Toxicity Unrelated to USP7 Inhibition
Possible Cause 2.1: High Compound Concentration Using excessively high concentrations of this compound may lead to non-specific effects and general cellular toxicity.
-
Solution:
-
Titrate the concentration of this compound to use the lowest effective concentration that elicits the desired on-target phenotype.
-
Include appropriate controls, such as a structurally related but inactive compound if available, to distinguish between specific and non-specific effects.
-
Possible Cause 2.2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution:
-
Ensure the final solvent concentration in your experiments is consistent across all conditions and is at a non-toxic level (typically <0.5% for DMSO).
-
Include a vehicle-only control in all experiments to assess the effect of the solvent on your cells.
-
Issue 3: Difficulty Reproducing Published Data
Possible Cause 3.1: Differences in Experimental Protocols Minor variations in experimental protocols, such as cell density, treatment duration, and assay methods, can lead to different outcomes.
-
Solution:
-
Carefully review and adhere to the detailed experimental protocols provided in publications or by the manufacturer.
-
Pay close attention to parameters like cell seeding density, confluency at the time of treatment, and the specific reagents and kits used for analysis.
-
Possible Cause 3.2: Reagent Quality The quality and purity of this compound can vary between suppliers.
-
Solution:
-
Source this compound from a reputable supplier.
-
If possible, confirm the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP7 inhibition) | 28.1 µM | Enzyme Assay | [1] |
| IC50 (USP7 inhibition) | ~6 µM | Human Cancer Cells | [1] |
| IC50 (Proliferation) | ~2 µM | HCT116 | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 20 mg/mL (47.40 mM) | Requires sonication. Use of newly opened DMSO is recommended. | [2] |
| 1M HCl | 100 mg/mL (236.99 mM) | Requires sonication and pH adjustment to 1. | [2] |
| In vivo formulation 1 | ≥ 2 mg/mL (4.74 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
| In vivo formulation 2 | ≥ 2 mg/mL (4.74 mM) | 10% DMSO, 90% Corn Oil. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of USP7 Target Proteins
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 or 8 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, γH2AX, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization and downstream cellular effects.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: A general experimental workflow for in vitro studies using this compound.
References
minimizing cytotoxicity of HBX 19818 in primary cells
Technical Support Center: HBX 19818
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, with a specific focus on minimizing cytotoxicity in primary cell cultures.
Introduction to this compound
This compound is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis, most notably the tumor suppressor p53 and its primary negative regulator, Mdm2.[2] By inhibiting USP7, this compound prevents the deubiquitination of p53 and Mdm2, leading to their degradation and subsequent accumulation of p53, which can trigger apoptosis.[1] While this is a desirable outcome in cancer cells, the potent activity of this compound can also lead to significant cytotoxicity in non-cancerous primary cells, which often have a lower tolerance for cellular stress.[3] This guide provides troubleshooting advice and detailed protocols to help you optimize your experiments and minimize these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of the deubiquitinating enzyme USP7.[1] It blocks the removal of ubiquitin chains from USP7 substrates, including the tumor suppressor p53 and its E3 ligase Mdm2. This leads to increased polyubiquitination and degradation of these proteins, resulting in the stabilization and accumulation of p53, which in turn can induce cell cycle arrest and apoptosis.[1][2]
Q2: Why am I observing higher cytotoxicity in my primary cells compared to cancer cell lines?
A2: Primary cells are generally more sensitive to perturbations in cellular homeostasis than immortalized cancer cell lines.[4][5] They often have more stringent culture requirements and are less resilient to the stress induced by potent inhibitors. The accumulation of DNA damage, a known effect of this compound, can be particularly toxic to healthy primary cells.[3]
Q3: What is a safe starting concentration for this compound in primary cells?
A3: The optimal concentration is highly cell-type dependent. While the IC50 for USP7 inhibition is approximately 28.1 µM, the IC50 for proliferation inhibition in sensitive cancer cells like HCT116 is much lower, around 2 µM.[1] For primary cells, it is crucial to start with a much lower concentration range (e.g., 10 nM - 1 µM) and perform a dose-response experiment to determine the optimal concentration that balances target inhibition with acceptable cell viability.
Q4: How long should I incubate my primary cells with this compound?
A4: Start with a shorter incubation time (e.g., 6-12 hours) and then extend it if necessary. Continuous long-term exposure (24-48 hours or more) is more likely to induce significant cytotoxicity. A time-course experiment is recommended to find the minimum time required to achieve the desired biological effect.
Q5: Can I reduce the concentration of DMSO in my experiments?
A5: Yes. High concentrations of DMSO can be toxic to primary cells.[6] Always prepare your this compound stock solution in high-quality, sterile DMSO and aim for a final DMSO concentration in your culture medium of less than 0.1% (v/v). Ensure that your vehicle control contains the same final concentration of DMSO as your experimental conditions.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Massive cell death and detachment within 24 hours. | The concentration of this compound is too high. | Perform a dose-response curve starting from a very low concentration (e.g., 1-10 nM) to determine the CC50 (50% cytotoxic concentration). Use a concentration well below the CC50 for your experiments. |
| High background apoptosis in vehicle-treated control cells. | Suboptimal cell culture conditions or DMSO toxicity. | Ensure your primary cells are healthy, within a low passage number, and seeded at the correct density.[7][8] Lower the final DMSO concentration to <0.05% if possible. |
| Inconsistent results between experiments. | Variability in primary cell health or reagent preparation. | Use cells from the same passage number for all related experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure consistent cell seeding density.[7] |
| No observable effect on the target pathway at non-toxic concentrations. | The therapeutic window is too narrow for this cell type, or the drug is inactive. | Consider a shorter treatment duration (pulse treatment) of 2-6 hours, followed by washout and recovery in fresh media. This may be sufficient to trigger the desired signaling event without causing widespread cell death. Verify the activity of your this compound stock on a sensitive cancer cell line as a positive control. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
|---|---|---|---|
| USP7 Enzyme Activity | In vitro assay | 28.1 µM | [1] |
| Cell Proliferation | HCT116 Cancer Cells | ~2 µM | [1] |
| USP7 Activity in Cells | Human Cancer Cells | ~6 µM |[1] |
Table 2: Hypothetical Cytotoxicity Profile of this compound in Primary Cells This table provides example data to illustrate the variability in sensitivity between cell types. Users must determine the specific CC50 for their own primary cell cultures.
| Primary Cell Type | Example CC50 (48h exposure) | Recommended Starting Range |
|---|---|---|
| Primary Human Hepatocytes | 15 µM | 100 nM - 1 µM |
| Primary Human Dermal Fibroblasts | 25 µM | 200 nM - 5 µM |
| Primary Rat Cortical Neurons | 5 µM | 10 nM - 500 nM |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 8 µM | 50 nM - 1 µM |
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. kosheeka.com [kosheeka.com]
HBX 19818 Technical Support Center: Troubleshooting Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of HBX 19818 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), with an IC₅₀ of 28.1 μM.[1] It is a valuable tool in cancer research as it can inhibit the deubiquitination of polyubiquitinated p53, leading to an accumulation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells.[1] this compound has been shown to inhibit the proliferation of HCT116 cells in a dose-dependent manner.[1]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of compounds like this compound in cell culture media is a common issue that can arise from several factors:
-
Low Solubility: this compound has limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can crash out of solution.
-
Improper Dissolution: The initial dissolution of the compound may be incomplete.
-
Media Composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
Temperature and pH Shifts: Changes in temperature and pH upon addition to the media can affect the solubility of the compound.[2]
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
Q3: What are the consequences of this compound precipitation?
Precipitation of this compound can significantly impact experimental results:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended, leading to inaccurate dose-response curves and potentially false-negative results.
-
Cellular Toxicity: The precipitate itself can be toxic to cells or interfere with cellular processes in a non-specific manner.
-
Assay Interference: Precipitates can interfere with assays that rely on optical measurements, such as microscopy or plate-based absorbance and fluorescence assays.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation.
Recommended Protocols for this compound Stock Solutions:
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2 mg/mL (4.74 mM)[1] |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2 mg/mL (4.74 mM)[1] |
Experimental Protocol for Stock Solution Preparation (Protocol 1):
-
Start by dissolving this compound in DMSO to create an initial high-concentration stock.
-
To prepare a 1 mL working stock solution, add 100 µL of the initial DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again until uniform.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
Best Practices:
-
Sonication and Heating: If precipitation is observed during stock solution preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Step 2: Optimize the Dilution into Cell Culture Media
The method of dilution into your final culture media is critical.
Troubleshooting Workflow for Media Dilution:
Recommended Dilution Protocol:
-
Pre-warm your cell culture medium to 37°C. This can help to increase the solubility of the compound.
-
Instead of adding the stock solution directly to the full volume of media, add the stock solution drop-wise into a smaller volume of pre-warmed media while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitate formation.
-
Once the compound is fully dispersed, you can add this to your main cell culture vessel.
Step 3: Understand the Mechanism of Action
Understanding how this compound works can inform experimental design and concentration selection. This compound inhibits USP7, which normally deubiquitinates p53 and Mdm2, targeting them for proteasomal degradation. By inhibiting USP7, this compound leads to the accumulation of ubiquitinated p53 and Mdm2, resulting in increased p53 levels and subsequent cell cycle arrest and apoptosis.
Signaling Pathway of this compound:
By understanding this pathway, researchers can select the lowest effective concentration of this compound for their experiments, which will also minimize the risk of precipitation. The IC₅₀ for HCT116 proliferation is approximately 2 µM, which is significantly lower than the IC₅₀ for USP7 inhibition in a biochemical assay (28.1 µM).[1] Starting with concentrations in the low micromolar range is recommended.
References
Technical Support Center: Addressing HBX 19818 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel TK-1 inhibitor, HBX 19818, in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound typically arises from several well-characterized mechanisms. The most common possibilities include:
-
Target Alteration: A mutation in the TK-1 gene may have occurred, preventing this compound from binding effectively to its target protein. A common type of mutation is a "gatekeeper" mutation.
-
Bypass Pathway Activation: The cancer cells may have activated a parallel signaling pathway that promotes survival and proliferation, thereby circumventing the effects of TK-1 inhibition.
-
Increased Drug Efflux: The cells might be actively pumping this compound out through the overexpression of transmembrane transporters, such as ABCG2.
-
Phenotypic Changes: The cancer cells may have undergone a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
To begin troubleshooting, we recommend comparing the original sensitive (parental) cell line with your newly developed resistant sub-line.
Q2: How can I determine if my resistant cells have a mutation in the TK-1 gene?
A2: The most direct method is to sequence the TK-1 gene in both your sensitive and resistant cell lines.
-
Isolate RNA from both parental and resistant cell populations.
-
Synthesize cDNA through reverse transcription.
-
Amplify the TK-1 coding sequence using PCR with primers flanking the entire coding region or specifically the kinase domain.
-
Sequence the PCR products using Sanger sequencing.
-
Compare the sequences from the resistant and sensitive cells to identify any mutations. Pay close attention to the ATP-binding pocket region.
Q3: I suspect bypass pathway activation in my resistant cells. Which pathways should I investigate, and what is the best approach?
A3: A common bypass mechanism involves the upregulation of receptor tyrosine kinases (RTKs). We recommend investigating the "Growth Factor Receptor Pathway" (GFRP).
-
Initial Screening: Use a phospho-RTK array to simultaneously assess the phosphorylation status of numerous RTKs. This can provide a broad overview of which pathways may be activated in your resistant cells compared to the sensitive parental line.
-
Focused Analysis: Based on the array results, use Western blotting to validate the increased phosphorylation of specific receptors (e.g., EGFR, MET, IGF-1R) and their downstream effectors (e.g., AKT, ERK). See the detailed Western Blotting protocol below.
Q4: How can I test for increased drug efflux as a mechanism of resistance?
A4: A functional assay using a fluorescent substrate of common drug efflux pumps is a standard method.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a substrate for pumps like ABCG2. In this assay, cells are loaded with Rhodamine 123. Cells with high pump activity will expel the dye and show lower intracellular fluorescence. The assay can be performed with and without a known inhibitor of the efflux pump to confirm specificity. See the detailed protocol below.
-
Expression Analysis: Quantify the mRNA and protein levels of common efflux pumps (e.g., ABCG2, ABCB1) using qPCR and Western blotting, respectively, in both sensitive and resistant cells.
Quantitative Data Summary
The following tables present hypothetical data for a typical resistance study involving this compound.
Table 1: In Vitro Sensitivity of Sensitive vs. Resistant Cell Lines to this compound
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 50 | 1x |
| Resistant Sub-line 1 | 1500 | 30x |
| Resistant Sub-line 2 | 2500 | 50x |
Table 2: Relative Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein Target | Parental (Sensitive) | Resistant Sub-line 1 | Notes |
| Total TK-1 | 1.0 | 1.1 | No significant change in expression |
| Phospho-TK-1 | 1.0 | 0.2 | Target successfully inhibited |
| Total GFRP-Receptor | 1.0 | 3.5 | Upregulation of bypass receptor |
| Phospho-GFRP-Receptor | 1.0 | 4.0 | Activation of bypass pathway |
| ABCG2 | 1.0 | 1.2 | No significant change in efflux pump |
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50.
-
2. Western Blotting for Pathway Analysis
-
Objective: To assess the expression and phosphorylation status of key proteins.
-
Procedure:
-
Culture sensitive and resistant cells to 80% confluency. Treat with this compound or vehicle for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-TK-1, anti-total-TK-1, anti-phospho-GFRP-Receptor, anti-total-GFRP-Receptor, anti-ABCG2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Rhodamine 123 Efflux Assay
-
Objective: To measure the functional activity of drug efflux pumps.
-
Procedure:
-
Harvest 1x10^6 cells (sensitive and resistant) and resuspend them in culture medium.
-
Load the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux.
-
Take aliquots of cells at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Analyze the intracellular fluorescence of the cells at each time point using a flow cytometer.
-
Compare the fluorescence decay over time between sensitive and resistant cells. A faster decay indicates higher efflux activity.
-
Visualizations
Caption: Mechanism of action of this compound on the Pro-Survival Pathway.
Technical Support Center: HBX 19818 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It acts by targeting the catalytic cysteine residue (C223) of USP7, thereby weakening its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated substrates, most notably the tumor suppressor protein p53 and the E3 ubiquitin ligase MDM2. The stabilization of p53 triggers downstream signaling pathways that can induce apoptosis in cancer cells.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cells with this compound is expected to lead to:
-
Increased p53 protein levels: Due to the inhibition of USP7-mediated deubiquitination of MDM2, which in turn leads to less p53 degradation.[1]
-
Increased MDM2 ubiquitination and subsequent degradation. [1]
-
Induction of apoptosis: Particularly in p53 wild-type cancer cells.[3]
-
Cell growth inhibition. [4]
-
Increased levels of DNA damage markers: Such as γH2AX, due to the role of USP7 in DNA damage repair.
Q4: How can I confirm that this compound is active in my experimental system?
A4: The most direct way to confirm the activity of this compound is to perform a Western blot analysis to observe the stabilization of p53. You should see a dose-dependent increase in p53 protein levels following treatment. Additionally, you can assess the ubiquitination status of MDM2, which is expected to increase.
Troubleshooting Guides
Western Blotting
Issue 1: No change in p53 levels after this compound treatment.
-
Possible Cause 1: Inactive compound.
-
Solution: Ensure that the compound has been stored correctly and that the DMSO stock has not undergone multiple freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Insufficient treatment time or concentration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. A good starting point is to treat cells for 6-24 hours with a concentration range of 1-10 µM.
-
-
Possible Cause 3: p53-null or mutant cell line.
-
Solution: Verify the p53 status of your cell line. This compound's effect on p53 stabilization will not be observed in p53-null cells. In cells with mutant p53, the stabilization might still occur, but downstream effects could be altered.
-
-
Possible Cause 4: Technical issues with Western blotting.
-
Solution: Ensure proper protein extraction, quantification, and transfer. Use a positive control for p53, such as a cell line known to express high levels of p53 or a lysate from cells treated with a known p53-stabilizing agent like Nutlin-3.
-
Issue 2: High background on the Western blot membrane.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) completely covers the membrane.
-
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution. High antibody concentrations can lead to non-specific binding.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
-
Cell Viability Assays (e.g., MTT, XTT)
Issue 1: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid seeding cells in the outer wells of the plate, as they are more prone to evaporation (the "edge effect").
-
-
Possible Cause 2: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO or an SDS-based solution) and incubating for an adequate amount of time with gentle shaking.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique.
-
Issue 2: No significant decrease in cell viability.
-
Possible Cause 1: Low compound concentration or short incubation time.
-
Solution: As with Western blotting, perform a dose-response and time-course experiment. Cell viability effects may require longer incubation times (e.g., 48-72 hours).
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to USP7 inhibition. Consider using a positive control compound known to induce cell death in your cell line to validate the assay.
-
-
Possible Cause 3: High cell seeding density.
-
Solution: Overly confluent cells may be less sensitive to treatment. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Experimental Protocols & Data
Appropriate Controls for this compound Experiments
Proper controls are critical for the interpretation of results from experiments involving this compound.
| Control Type | Purpose | Description |
| Vehicle Control | To control for the effects of the solvent. | Treat cells with the same concentration of DMSO used to dissolve this compound. This is the most crucial negative control. |
| Untreated Control | To establish a baseline for cell health and protein expression. | Cells that are not exposed to either this compound or the vehicle. |
| Positive Control (Genetic) | To confirm that the observed phenotype is due to USP7 inhibition. | Use siRNA or shRNA to knock down USP7 expression. The phenotype should mimic that of this compound treatment. |
| Positive Control (Compound) | To validate the experimental assay. | Use a different, well-characterized USP7 inhibitor (e.g., P22077) or a compound known to induce the expected downstream effect (e.g., Nutlin-3 for p53 stabilization). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line/System | Citation |
| IC50 (USP7 inhibition) | 28.1 µM | In vitro enzyme assay | [4] |
| IC50 (Cell Proliferation) | ~2 µM | HCT116 | [4] |
| DNA Damage Induction | 3.92-fold increase | Primary CLL cells (8 µM for 6h) |
Visualizations
Signaling Pathway of this compound Action
References
dealing with batch-to-batch variability of HBX 19818
Welcome to the technical support center for HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of USP7.[1] It functions by binding to USP7 and attenuating its deubiquitinating activity. This leads to an increase in the ubiquitination of USP7 target proteins, such as p53 and MDM2, ultimately promoting p53-mediated apoptosis in cancer cells.[2]
Q2: What is the recommended storage and handling for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations may vary slightly by supplier, but general guidelines are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from multiple supplier recommendations.[1]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Some suppliers also provide solubility information for other solvents. For in vivo studies, specific formulations are recommended.
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL |
Data from MedChemExpress.[1]
Q4: What is the purity of commercially available this compound?
A4: Most commercial suppliers provide this compound with a purity of >98%. It is important to check the certificate of analysis (CoA) for the specific batch you have purchased. Impurities, even in small amounts, can potentially affect experimental outcomes.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
While there is no specific documented evidence of significant batch-to-batch variability for this compound, inconsistent results between different lots of the compound can occur with any small molecule inhibitor. This guide provides a systematic approach to troubleshoot and mitigate such issues.
Issue 1: Inconsistent IC50 values or reduced potency in cellular assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Verify storage conditions. | Ensure the compound has been stored correctly in its powdered form at -20°C and as a stock solution at -80°C. Avoid repeated freeze-thaw cycles. |
| Prepare fresh dilutions. | Always prepare fresh working dilutions from a frozen stock for each experiment. | |
| Inaccurate Concentration | Check pipetting and dilution calculations. | Calibrate pipettes regularly and double-check all calculations when preparing stock and working solutions. |
| Verify initial stock concentration. | If possible, use a spectrophotometer to confirm the concentration of your stock solution, if the molar extinction coefficient is known. | |
| Batch-Specific Purity/Activity | Validate the new batch. | Perform a dose-response curve with the new batch and compare it to the results from a previous, validated batch. |
| Consult the supplier. | If significant discrepancies are observed, contact the supplier and provide them with your comparative data. | |
| Cellular Factors | Monitor cell passage number. | Use cells within a consistent and low passage number range, as sensitivity to inhibitors can change over time. |
| Check for contamination. | Regularly test cell cultures for mycoplasma or other contaminants. |
Issue 2: Unexpected off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities | Review the Certificate of Analysis (CoA). | Check the purity of the batch. Even minor impurities can sometimes have biological activity. |
| Test a different batch. | If available, compare the effects with a different batch of this compound. | |
| Solvent Toxicity | Run a solvent control. | Ensure that the final concentration of DMSO in your culture medium is consistent across all experiments and is at a non-toxic level (typically <0.5%). |
| Cell Line Sensitivity | Titrate the concentration. | Perform a toxicity assay to determine the optimal, non-toxic working concentration range for your specific cell line. |
Experimental Protocols
Protocol 1: Validation of a New Batch of this compound
This protocol outlines a method to compare the activity of a new batch of this compound against a previously validated batch.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of both the new and the reference batch of this compound in DMSO.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Seed HCT116 cells (or another sensitive cell line) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions for both batches of this compound, ranging from 0.1 µM to 100 µM.
-
Include a DMSO-only control.
-
Treat the cells in triplicate for each concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curves for both batches and calculate the IC50 values.
-
A difference of less than 2-fold in IC50 values is generally considered acceptable.
-
Protocol 2: Western Blot for USP7 Target Proteins
This protocol can be used to confirm the on-target activity of this compound by observing changes in the levels of downstream targets.
-
Cell Treatment:
-
Seed HCT116 cells in a 6-well plate.
-
Treat the cells with this compound at a concentration of 2x the determined IC50 for 24 hours. Include a DMSO control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Expected Outcome:
-
Treatment with active this compound should lead to an accumulation of p53 and a decrease in MDM2 levels compared to the DMSO control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of USP7 and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
Cross-Validation of HBX 19818 Effects with USP7 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the small molecule inhibitor HBX 19818 and small interfering RNA (siRNA) targeting Ubiquitin-Specific Protease 7 (USP7). The data presented herein is intended to assist researchers in evaluating these two modalities for investigating the functional roles of USP7 in cancer biology and for potential therapeutic development.
Data Presentation: Quantitative Comparison of this compound and USP7 siRNA
The following tables summarize the quantitative effects of this compound and USP7 siRNA on cell viability, apoptosis, and protein expression in human colon carcinoma HCT116 cells. Data has been compiled from multiple sources to provide a comparative overview.
Table 1: Comparative Effects on Cell Viability and Apoptosis in HCT116 Cells
| Parameter | This compound | USP7 siRNA | Citation |
| Cell Viability | IC50: ~2 µM (dose-dependent inhibition) | Significant decrease in cell viability and colony formation | [1] |
| Apoptosis | Induction of apoptosis | Increased apoptosis rates | [2][3] |
Table 2: Comparative Effects on Key Protein Levels in the p53/MDM2 Pathway in HCT116 Cells
| Protein | This compound | USP7 siRNA | Citation |
| USP7 | Inhibition of deubiquitinating activity | Knockdown of protein expression | [1] |
| p53 | Stabilization and increased protein levels | Increased protein levels | [2][4] |
| MDM2 | Increased polyubiquitination and subsequent degradation | Reduced protein levels | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and include specific details where available from the referenced literature.
Cell Culture and Treatment
-
Cell Line: HCT116 (human colorectal carcinoma) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells.
-
USP7 siRNA Transfection: HCT116 cells were seeded in 6-well plates and transfected with USP7-specific siRNA or a negative control siRNA using a suitable transfection reagent like DharmaFect-2. A final siRNA concentration of approximately 0.035 µM was used. Cells were incubated for 48-72 hours post-transfection before further analysis.[5]
Cell Viability Assay (MTS Assay)
-
HCT116 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound or transfected with USP7 siRNA as described above.
-
Following the incubation period (e.g., 48 or 72 hours), 20 µL of MTS reagent was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to the control-treated cells.
Apoptosis Assay (Annexin V/PI Staining)
-
HCT116 cells were treated with this compound or transfected with USP7 siRNA.
-
After the treatment period, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.[6][7]
Western Blotting
-
HCT116 cells were treated with this compound or transfected with USP7 siRNA.
-
Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against USP7, p53, MDM2, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions were prepared in 5% BSA, for example: anti-HAUSP/USP7 antibody (1:500), MDM2 (1:1000), p53 (1:500).[5]
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an ECL detection reagent and quantified using densitometry software.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: USP7-p53/MDM2 Signaling Pathway and Intervention.
References
- 1. Slug promotes p53 and p21 protein degradation by inducing Mdm2 expression in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of HBX 19818 and Other Small Molecule Inhibitors Targeting USP7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HBX 19818 with other notable small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in cancer and other diseases. The following sections present a detailed analysis of their performance based on available experimental data, alongside methodologies for key assays and visualizations of the relevant biological pathways and experimental workflows.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) plays a critical role in cellular processes by removing ubiquitin tags from substrate proteins, thereby regulating their stability and function. Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. In many cancers, overexpression of USP7 leads to decreased p53 levels, contributing to tumor progression. Therefore, inhibiting USP7 is a promising therapeutic strategy to restore p53 function and induce cancer cell death. This guide focuses on this compound, a specific USP7 inhibitor, and compares its activity with other well-characterized small molecule inhibitors targeting this enzyme.
Quantitative Comparison of USP7 Inhibitors
The following table summarizes the in vitro and in-cell efficacy of this compound and other selected USP7 inhibitors. The data has been compiled from various sources, and it is important to note that experimental conditions may vary.
| Inhibitor | Type | Target(s) | IC50 / EC50 / Kd | Cell-based Potency (IC50) | In Vivo Efficacy |
| This compound | Covalent | USP7 | IC50: 28.1 μM[1][2][3][4] | ~2 μM (HCT116)[1] | Data not readily available |
| P22077 | Not specified | USP7, USP47 | EC50: 8.01 μM (USP7), 8.74 μM (USP47)[5]; IC50: 8.6 µM (USP7)[6][7] | 8.82 μM (HCT116)[5] | Reduces tumor growth in neuroblastoma models[8] |
| P5091 | Not specified | USP7, USP47 | EC50: 4.2 μM (USP7)[9][10] | 11 μM (HCT116)[10] | Suppressed tumor growth in a multiple myeloma xenograft model[11] |
| HBX 41108 | Reversible, Uncompetitive | USP7 | IC50: 424 nM[12][13][14] | 0.27 μM (HCT116)[12] | Promoted wound healing and reduced blood sugar in diabetic rats[12] |
| FT671 | Non-covalent | USP7 | IC50: 52 nM; Kd: 65 nM[15][16][17][18][19] | 33 nM (MM.1S)[15] | Significant dose-dependent tumor growth inhibition in a multiple myeloma xenograft model[15] |
| GNE-6776 | Non-covalent | USP7 | IC50: 1.34 μM[20][21] | Varies by cell line (e.g., 27.2 µM for MCF7)[22] | Inhibited xenograft growth in an AML model[23] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and the mechanism by which its inhibition can lead to tumor suppression.
Caption: USP7 deubiquitinates and stabilizes MDM2, leading to p53 degradation. USP7 inhibitors block this process, causing MDM2 degradation, p53 stabilization, and subsequent apoptosis or cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitor performance.
Deubiquitination (DUB) Assay
This assay measures the enzymatic activity of USP7 and the inhibitory effect of compounds like this compound. A common method is a fluorescence-based assay.[24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against USP7.
Materials:
-
Recombinant human USP7 enzyme.
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).[24]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT).[25]
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[24]
-
Add a fixed concentration of recombinant USP7 enzyme to each well of the microplate, except for the negative control wells.
-
Add the serially diluted inhibitor to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.[26]
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 460 nm emission for AMC) over time.[24]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of USP7 inhibitors on the proliferation and survival of cancer cells. The MTS or CellTiter-Glo® assay is commonly used.[15][27]
Objective: To determine the half-maximal effective concentration (EC50) or IC50 of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MM.1S).
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well clear or white-walled microplates.
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]
-
Prepare a serial dilution of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).[27]
-
Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo®.
-
Normalize the results to the vehicle control and plot the percentage of cell viability against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 or IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing a novel USP7 inhibitor.
Caption: A typical workflow for the discovery and development of a novel USP7 inhibitor, from initial screening to in vivo evaluation.
Conclusion
The landscape of USP7 inhibitors is rapidly evolving, with several compounds demonstrating potent and selective activity in preclinical models. This compound is a valuable tool for studying USP7 biology, though newer compounds like FT671 exhibit significantly higher potency. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile, and whether in vivo studies are planned. The experimental protocols and workflows provided in this guide offer a framework for the consistent evaluation of these and future USP7 inhibitors. As of early 2025, no USP7 inhibitors have entered clinical trials, highlighting the ongoing need for research and development in this area.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. yeasen.com [yeasen.com]
- 4. This compound|1426944-49-1|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 8. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HBX 41108 - Biochemicals - CAT N°: 23759 [bertin-bioreagent.com]
- 14. medkoo.com [medkoo.com]
- 15. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. FT671 | DUB | TargetMol [targetmol.com]
- 18. xcessbio.com [xcessbio.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. GNE-6776 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 21. ubpbio.com [ubpbio.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. liverpool.ac.uk [liverpool.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Handling HBX 19818
For researchers, scientists, and drug development professionals engaged in studies involving HBX 19818, a specific inhibitor of ubiquitin-specific protease 7 (USP7), adherence to stringent safety protocols is paramount.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification:
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[6][7]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[6]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[6]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[6]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[7]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on established safety data sheets.[6][7]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect before use. Change gloves every 30-60 minutes or immediately if contaminated, punctured, or torn. Double gloving is recommended.[8][9] |
| Eye & Face Protection | Safety goggles with side-shields | Required to protect against splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing or aerosol generation.[6][10] |
| Body Protection | Impervious laboratory coat or gown | Must be long-sleeved with closed cuffs. Gowns should be changed every 2-3 hours or immediately upon contamination.[6][8] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Use in a well-ventilated area or under a chemical fume hood. Required if there is a risk of inhaling dust or aerosols.[6][8] |
Experimental Protocols: Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical to mitigate the risks associated with this compound.
Handling Protocol:
-
Preparation: Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7] Ensure safety shower and eyewash stations are accessible.[6][7]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before handling the compound.
-
Weighing and Reconstitution: Handle the solid form of this compound with care to avoid dust formation. When reconstituting, typically in a solvent like DMSO, add the solvent slowly to the solid to prevent splashing.[2]
-
Use in Experiments: When using this compound in experimental setups, ensure all containers are clearly labeled.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6] Decontaminate all work surfaces.
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[7]
Visualizing the Workflow
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. labshake.com [labshake.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound|1426944-49-1|MSDS [dcchemicals.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
